Karnamicin C1

Description

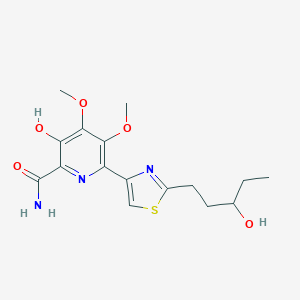

Structure

3D Structure

Properties

CAS No. |

122535-54-0 |

|---|---|

Molecular Formula |

C16H21N3O5S |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

3-hydroxy-6-[2-(3-hydroxypentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |

InChI |

InChI=1S/C16H21N3O5S/c1-4-8(20)5-6-10-18-9(7-25-10)11-14(23-2)15(24-3)13(21)12(19-11)16(17)22/h7-8,20-21H,4-6H2,1-3H3,(H2,17,22) |

InChI Key |

VTRWURYQXOBAMJ-UHFFFAOYSA-N |

SMILES |

CCC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |

Canonical SMILES |

CCC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |

Origin of Product |

United States |

Biosynthesis of Karnamicin C1: Pathway Elucidation and Enzymatic Mechanisms

Identification of Natural Producer Organisms for Karnamicin C1 and Related Metabolites

The journey to understand this compound biosynthesis begins with the organisms that synthesize it. The original karnamicins were first isolated from the fermentation broth of the actinobacterium Saccharothrix aerocolonigenes N806-4 in 1989. nih.gov More recently, a suite of six new karnamicins, designated E1-E6, were characterized from the rare actinobacterium Lechevalieria rhizosphaerae NEAU-A2. nih.gov

Microbial Strain Isolation and Characterization

The isolation of Lechevalieria rhizosphaerae NEAU-A2 was a critical step in advancing the study of karnamicin biosynthesis. nih.gov The characterization of this and other producing strains, such as Saccharothrix aerocolonigenes, involves standard microbiological techniques. These methods include morphological examination, physiological and biochemical tests, and 16S rRNA gene sequencing for phylogenetic analysis. Such characterization is essential to confirm the identity of the producing organism and to differentiate it from other related species.

Optimization of Fermentation Conditions for Biosynthetic Studies

To facilitate the study of the biosynthetic pathway, optimizing fermentation conditions to maximize the production of this compound and its intermediates is crucial. This process involves systematically varying parameters such as culture medium composition (carbon and nitrogen sources), pH, temperature, and aeration. By enhancing the yield of these compounds, researchers can obtain sufficient material for structural elucidation and for conducting detailed biosynthetic investigations, including isotopic labeling experiments.

Unraveling the Biosynthetic Pathway of the Karnamicin Scaffold

The biosynthesis of the complex karnamicin structure is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). researchgate.netresearchgate.net A combination of genome mining, isotopic labeling studies, and enzymatic characterization has been instrumental in piecing together the biosynthetic puzzle. nih.gov

Genome Mining and Identification of the Biosynthetic Gene Cluster (BGC), e.g., knm BGC

Through genome sequencing of the producing organism and subsequent bioinformatic analysis, researchers have identified the knm biosynthetic gene cluster responsible for karnamicin production. researchgate.netresearchgate.net This was confirmed through the heterologous expression of the knm BGC in a host organism, Streptomyces albus J1074, which then successfully produced karnamicins. nih.gov The knm BGC contains genes that encode a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system, along with enzymes for tailoring the core structure, such as hydroxylases and a methyltransferase. nih.gov Gene knockout studies, where specific genes within the knm cluster are inactivated, have further solidified the role of this BGC in karnamicin biosynthesis. For instance, the inactivation of knmB1 or knmB2 genes, which encode for hydroxylases, resulted in the abolition of karnamicin production and the accumulation of precursor molecules. nih.gov

Elucidation of Precursor Incorporation via Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the metabolic origins of the atoms that constitute a natural product. biorxiv.orgplos.orgsigmaaldrich.com In the case of karnamicins, feeding experiments with ¹³C-labeled precursors have been performed to determine the building blocks of the karnamicin scaffold. researchgate.netresearchgate.net This method involves introducing isotopically enriched compounds into the fermentation medium and then analyzing the resulting karnamicin molecules to see where the labeled atoms have been incorporated. nih.gov This approach has been fundamental in confirming the precursors for both the pyridine (B92270) and thiazole (B1198619) rings of the karnamicin core.

Characterization of Enzymatic Machinery Involved in Assembly

The assembly of the karnamicin scaffold is a highly programmed process catalyzed by a series of enzymes encoded by the knm BGC. researchgate.netresearchgate.net The biosynthesis is initiated by a hybrid PKS-NRPS assembly line. nih.gov The protein products of the knm BGC, including KnmA1, KnmA2, KnmA3, KnmA4, and KnmD, show similarities to enzymes involved in the formation of thiazole and pyridine rings in other natural products. researchgate.net

The formation of the fully substituted hydroxypyridine moiety is a particularly noteworthy aspect of karnamicin biosynthesis. This process is proposed to occur through the sequential action of the hybrid PKS-NRPS system, followed by two regioselective pyridine ring flavoprotein hydroxylases and a methyltransferase. nih.gov Molecular docking and site-directed mutagenesis studies have suggested that these pyridine hydroxylases utilize distinct active site residues compared to other flavoprotein monooxygenases to achieve their specific chemo- and regioselective hydroxylation of the pyridine nucleus. nih.gov Subsequent post-modification steps, including methylation catalyzed by the enzyme KnmF, complete the assembly of the final karnamicin structure. nih.gov

Role of Hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Systems

The backbone of this compound is forged by a hybrid system that merges the catalytic machinery of both Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetाइए (NRPS) modules. wikipedia.orgnih.gov Such hybrid systems are common in microbial secondary metabolism, allowing for the synthesis of complex natural products that incorporate both amino acid and acyl-CoA derived building blocks. nih.gov In this assembly-line process, a growing chemical chain is passed from one enzymatic module to the next, with each module performing a specific chemical extension or modification. thegoodscentscompany.comnih.gov The knm BGC encodes for a PKS-NRPS hybrid protein, KnmA2, which plays a central role in this process. wikipedia.org This system's programmed nature ensures the correct sequence of building blocks is incorporated to form the karnamicin scaffold. wikipedia.orgnih.gov

Functional Analysis of Key Biosynthetic Enzymes (e.g., KnmA1, KnmA2, KnmA3, KnmA4, KnmD)

Bioinformatic analysis of the knm gene cluster has identified several key enzymes whose functions have been inferred through homology with well-characterized biosynthetic pathways. wikipedia.orgfishersci.co.uk These proteins are crucial for the assembly of the core heterocyclic rings of karnamicin. wikipedia.orgepa.gov

KnmA1, KnmA2, KnmA4, and KnmD : This set of enzymes shows strong resemblance to proteins involved in the biosynthesis of the pyridine-containing compound caerulomycin. wikipedia.orgfishersci.co.uk It is proposed that KnmA2, a hybrid PKS-NRPS enzyme, works in conjunction with KnmD, an acyl-CoA dehydrogenase, to generate the pyridine ring moiety. wikipedia.org KnmA1 and KnmA4 are also implicated in the formation of this pyridine unit. wikipedia.orgfishersci.co.uk

KnmA3 : This enzyme is a nonribosomal peptide synthetase (NRPS) that shows high similarity to EpoB, an enzyme from the epothilone (B1246373) biosynthetic pathway. wikipedia.orgepa.gov EpoB is known to assemble a thiazole ring from a cysteine precursor, suggesting that KnmA3 performs the analogous function in karnamicin biosynthesis. fishersci.co.ukepa.gov

Mechanisms of Regioselective Pyridine Ring Hydroxylation by Flavoprotein Hydroxylases

A key feature of the karnamicin structure is its highly substituted hydroxypyridine ring. wikipedia.orgnih.gov This specific substitution pattern is achieved through the action of two dedicated enzymes, KnmB1 and KnmB2, which belong to the family of flavin-dependent monooxygenases (FPMOs). wikipedia.org These enzymes exhibit remarkable chemo- and regioselectivity, ensuring that hydroxyl groups are installed at the correct positions on the pyridine nucleus. wikipedia.orgamericanelements.com Structural and molecular docking studies suggest that KnmB1 and KnmB2 utilize distinct active site residues to control the orientation of the substrate, thereby directing hydroxylation to specific carbons. wikipedia.org The proposed catalytic mechanism is analogous to that of other group A FPMOs, which proceed through a flavin C4a-hydroperoxide intermediate to perform the oxyfunctionalization reaction. wikipedia.org

Role of Methyltransferases in Pathway Progression

The final step in the maturation of the hydroxypyridine moiety is a methylation event. wikipedia.orgnih.gov The knm biosynthetic gene cluster contains a gene, knmF, that encodes a putative methyltransferase. wikipedia.org This enzyme is proposed to catalyze the transfer of a methyl group to one of the hydroxyls on the pyridine ring, completing the programmed assembly of the fully substituted core. wikipedia.orgnih.gov The sequential operation, starting with the hybrid PKS-NRPS synthase, followed by the two regioselective hydroxylases, and finally the methyltransferase, highlights the programmed nature of this biosynthetic pathway. wikipedia.orgnih.gov

Formation of Core Heterocyclic Moieties (e.g., Hydroxypyridine and Thiazole Rings)

The biosynthesis of this compound's signature heterocyclic systems is a coordinated effort involving multiple enzymes.

Thiazole Ring : The formation of the thiazole ring is a classic NRPS-mediated process. epa.gov The enzyme KnmA3 is predicted to activate and load an L-cysteine residue, which then undergoes cyclodehydration and subsequent oxidation to form the aromatic thiazole heterocycle, a mechanism observed in the biosynthesis of other natural products like epothilone. fishersci.co.ukepa.gov

Hydroxypyridine Ring : The assembly of the hydroxypyridine ring is more complex. Isotopic labeling studies have confirmed that the ring is constructed from acetate (B1210297) units. wikipedia.org The enzymes KnmA1, KnmA2, KnmA4, and KnmD are believed to synergistically construct the initial pyridine ring. wikipedia.orgfishersci.co.uk Following its formation, this pyridine core undergoes extensive tailoring by the flavoprotein hydroxylases (KnmB1 and KnmB2) and the methyltransferase (KnmF) to produce the final, fully substituted hydroxypyridine moiety. wikipedia.orgnih.gov

Mechanistic Insights into Complex Biosynthetic Transformations

The biosynthesis of this compound provides a fascinating case study in the power and precision of enzymatic catalysis. The ability of the cell's molecular machinery to control complex chemical reactions with high fidelity is central to the production of such intricate natural products.

Investigation of Chemo- and Regioselectivity in Enzymatic Reactions

The chemo- and regioselectivity of the enzymes in the karnamicin pathway are critical for its successful synthesis. wikipedia.org This is particularly evident in the hydroxylation of the pyridine ring. wikipedia.orgnih.gov Enzymes, through their uniquely shaped active sites, can bind substrates in specific orientations, exposing only certain atoms to catalytic action. In the case of this compound biosynthesis, the two hydroxylases, KnmB1 and KnmB2, exemplify this principle. wikipedia.org They act sequentially and with absolute precision to hydroxylate specific positions on the pyridine ring, a feat that would be exceptionally challenging to achieve using standard synthetic organic chemistry methods. wikipedia.org These structural studies reveal that the exquisite control over the reaction's regioselectivity is due to the specific arrangement of amino acid residues within the enzyme's active site, which distinguishes these enzymes from other known flavoprotein monooxygenases. wikipedia.org

Interplay Between PKS and NRPS Modules in Hybrid Biosynthesis

The biosynthesis of karnamicins is a prime example of a hybrid metabolic pathway, integrating both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules to construct its complex chemical scaffold. nih.govnih.gov These two types of enzymatic assembly lines, while functionally similar in their sequential addition of monomer units, utilize different substrates—acyl-CoAs for PKS and amino acids for NRPS. scienceopen.com Their collaboration allows for the creation of structurally diverse natural products that combine features of both polyketides and peptides. scienceopen.comrsc.org

In the case of karnamicins, the core structure, which includes a distinct, fully substituted hydroxypyridine ring, is assembled through the coordinated action of a hybrid PKS-NRPS enzyme, KnmA2, along with several other key enzymes. nih.gov Research has identified a specific biosynthetic gene cluster (BGC), designated as knm, in the rare actinobacterium Lechevalieria rhizosphaerae NEAU-A2, which is responsible for karnamicin production. nih.gov

The central hybrid enzyme, KnmA2, is proposed to work in concert with an acyl-CoA dehydrogenase, KnmD, to generate the pyridine ring moiety of the molecule. nih.gov This mechanism shows similarity to the biosynthesis of other pyridine-containing natural products like caerulomycin and collismycin. nih.gov Isotopic labeling studies using 13C-labeled acetate confirmed that the pyridine ring incorporates an intact acetate unit, strongly suggesting the involvement of a PKS module in its construction. nih.gov

Concurrently, the NRPS machinery is responsible for incorporating amino acid components. The NRPS enzyme KnmA1 contains condensation (C), adenylation (A), and peptidyl carrier protein (PCP) domains, which are characteristic of NRPS modules that select, activate, and attach a specific amino acid. nih.gov In this pathway, KnmA1 is responsible for the extension of an L-leucine unit. nih.gov The interplay is evident as the polyketide-derived portion and the non-ribosomal peptide-derived portion are ultimately linked, a process often facilitated by specialized condensation domains or thioesterase enzymes that release the final or intermediate product from the synthase. nih.govbiorxiv.org

The key enzymes from the knm gene cluster and their roles in this hybrid biosynthetic pathway are summarized below.

| Enzyme | Type | Proposed Function in Karnamicin Biosynthesis |

| KnmA1 | NRPS | Activates and incorporates L-leucine. nih.gov |

| KnmA2 | Hybrid PKS-NRPS | Cooperates with KnmD to assemble the pyridine ring moiety. nih.gov |

| KnmB1 | Flavoprotein Monooxygenase | Performs regioselective hydroxylation of the pyridine core. nih.govnih.gov |

| KnmB2 | Flavoprotein Monooxygenase | Performs regioselective hydroxylation of the pyridine core. nih.govnih.gov |

| KnmD | Acyl-CoA Dehydrogenase | Works with KnmA2 to generate the pyridine ring. nih.govresearchgate.net |

| KnmF | Methyltransferase | Catalyzes the methylation of the hydroxypyridine core. nih.govnih.gov |

| KnmA4 | Thioesterase | Believed to be involved in the release of the assembled product. nih.gov |

Genetic Engineering and Pathway Manipulation for Biosynthetic Studies

The elucidation of the karnamicin biosynthetic pathway was heavily reliant on genetic engineering techniques to validate gene function and characterize the enzymes involved.

Gene Knockout and Overexpression Studies for Pathway Validation

Gene knockout experiments are a definitive method for confirming the involvement of a specific gene or gene cluster in the production of a metabolite. In the study of karnamicin biosynthesis, researchers targeted the knmA2 gene, which was hypothesized to be essential for building the core pyridine ring. nih.gov

A ΔknmA2 mutant was created in the producing strain, L. rhizosphaerae NEAU-A2, through homologous recombination. nih.gov Subsequent analysis of the metabolites produced by this mutant strain revealed a complete abolishment of karnamicin production. nih.gov This result provided direct evidence that the knmA2 gene, and by extension the entire knm gene cluster, is indispensable for the biosynthesis of karnamicins. nih.gov

Heterologous Expression Systems for Biosynthetic Enzyme Characterization

To study the specific functions of individual enzymes outside of their native host, scientists often employ heterologous expression systems. This involves cloning a gene of interest into a more tractable host organism, allowing for the production and purification of a single enzyme for detailed biochemical analysis.

This technique was utilized in the characterization of the karnamicin biosynthetic pathway. researchgate.net For instance, the two flavoprotein monooxygenases, KnmB1 and KnmB2, were characterized to understand their role in modifying the pyridine core. nih.gov These enzymes were found to be responsible for the regioselective hydroxylation of the pyridine ring. nih.govnih.gov Through heterologous expression and subsequent in vitro assays, it was demonstrated that these enzymes, while similar to other aromatic hydroxylases, use distinct active-site residues to achieve their specific chemical transformations. nih.gov

Engineering of Biosynthetic Pathways for Targeted Analog Production

A primary motivation for elucidating the biosynthetic pathways of complex natural products is the potential to engineer them for the production of novel analogs. By modifying the genes that encode the biosynthetic machinery, it is possible to alter the final chemical structure, potentially leading to compounds with improved efficacy or novel activities. Common strategies include swapping PKS or NRPS modules to incorporate different building blocks or deleting genes for tailoring enzymes to create simplified derivatives.

While the detailed research into the karnamicin biosynthetic pathway lays the essential groundwork for such engineering, specific examples of targeted analog production through the manipulation of the knm cluster have not been detailed in the foundational literature. The discovery and characterization of six natural karnamicin variants (E1-E6) suggest that the pathway already possesses some degree of flexibility. nih.gov Future work could leverage the knowledge of the knm gene cluster to intentionally generate new karnamicin derivatives by altering the PKS, NRPS, or tailoring enzymes.

Chemical Synthesis and Derivatization of Karnamicin C1

Semisynthesis Approaches to Karnamicin C1 Derivatives from Natural Precursors

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, can be a powerful tool for generating analogues of complex natural products. If a more abundant karnamicin or a biosynthetic precursor could be isolated in significant quantities, it could serve as a starting point for the synthesis of this compound or its derivatives. nih.gov

For example, if a karnamicin with a different side chain was available, the existing side chain could be cleaved and replaced with the one required for this compound. This might involve oxidative cleavage of a double bond in the side chain followed by further functional group manipulations.

Directed Synthesis of Structurally Modified this compound Analogues

The directed synthesis of analogues allows for the systematic exploration of structure-activity relationships.

The core of this compound is a substituted pyridine-thiazole system, not a phosphoramide. Modification of this core is key to generating novel analogues.

Modification of the Pyridine (B92270) Substituents: The hydroxy and methoxy (B1213986) groups on the pyridine ring are potential sites for modification. Alkylation or acylation of the hydroxyl group, or demethylation of the methoxy groups, could be explored. The position of these substituents could also be altered by starting the synthesis with a differently substituted pyridine precursor.

Modification of the Thiazole (B1198619) Ring: The thiazole ring can be modified by using different thioamides in the Hantzsch synthesis, leading to analogues with substituents at the C2 position of the thiazole.

Alteration of the Linkage: The connectivity between the pyridine and thiazole rings (C2 of pyridine to C4 of thiazole) is a defining feature. Analogues with different connectivity, for instance, a C2-C2' linkage, could be synthesized by employing different coupling strategies and starting materials.

Side Chain Modification: The side chain attached to the thiazole ring offers a wide scope for modification. Different lengths, branching patterns, and functional groups could be introduced by using different α-haloketone precursors in the thiazole synthesis.

These synthetic and semisynthetic strategies provide a roadmap for accessing this compound and its analogues, which are valuable for further biological evaluation.

Synthesis of Pyridine and Thiazole Ring Analogues

The core structure of this compound is a hybrid of fully substituted hydroxypyridine and thiazole moieties. The synthesis of analogues with modified versions of these heterocyclic rings is a key strategy for investigating their role in the compound's bioactivity.

While specific literature on the total synthesis of this compound analogues is limited, strategies employed for similar compounds and general heterocyclic chemistry methods provide a roadmap for creating such derivatives. For the related compound, karnamicin B1, a novel synthesis approach has been described. This method involves the ring-transformation of a furan (B31954) derivative to create a partially methylated trihydroxy pyridine. This is followed by the regioselective introduction of substituents at the 2 and 6 positions using a Meisenheimer-type reaction researchgate.net. This strategy could potentially be adapted for the synthesis of this compound pyridine ring analogues.

For the synthesis of thiazole ring analogues, the Hantzsch thiazole synthesis is a well-established and versatile method nih.gov. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. By varying these starting materials, a wide array of substituted thiazoles can be produced, which could then be incorporated into the full this compound structure. Another powerful technique is the Suzuki-Miyaura cross-coupling reaction, which can be used to form carbon-carbon bonds between the heterocyclic cores and various side chains, allowing for the creation of diverse analogues nih.gov.

General synthetic methods for producing pyridine and thiazole derivatives that could be applied to generate this compound analogues include:

One-pot multicomponent reactions: These reactions allow for the efficient assembly of complex heterocyclic systems from simple starting materials in a single step.

Domino alkylation-cyclization reactions: This approach can be used to construct 2-aminothiazoles from substituted propargyl bromides and thiourea (B124793) derivatives nih.gov.

Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields for the synthesis of hydrazinyl thiazole derivatives under solvent-free conditions nih.gov.

These synthetic strategies offer pathways to systematically modify the pyridine and thiazole rings of this compound, enabling a thorough investigation of how these structural changes impact its biological function.

Exploration of Side Chain Modifications for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of lead compounds like this compound. These studies involve synthesizing a series of derivatives with specific modifications and evaluating their biological activity to identify key structural features. For this compound, the primary focus has been on its ACE inhibitory activity.

Analysis of naturally occurring karnamicins has provided initial insights into the SAR of this compound class. A significant finding is that the hydroxylation of the alkyl side chain can increase the ACE inhibitory activity by two to fivefold nih.gov. This suggests that introducing polar groups at specific positions on the side chain can enhance the interaction with the ACE active site.

General SAR principles for ACE inhibitors also offer guidance for the rational design of more potent this compound derivatives. These principles include:

N-ring with a Carboxylic Acid: The presence of a carboxylic acid on a nitrogen-containing ring is often crucial as it mimics the C-terminal carboxylate of natural ACE substrates scholarsresearchlibrary.com.

Large Hydrophobic Heterocyclic Rings: Larger, hydrophobic ring systems tend to increase potency scholarsresearchlibrary.com.

Zinc-Binding Groups: The nature of the group that coordinates with the zinc ion in the ACE active site is critical. Sulfhydryl, carboxyl, or phosphinic acid groups are effective zinc binders scholarsresearchlibrary.comnih.gov.

Side Chain Mimicry: Side chains that mimic those of natural peptide substrates, such as the alanine (B10760859) side chain, can enhance binding scholarsresearchlibrary.com.

Based on these principles, several modifications to the side chains of this compound could be explored to enhance its ACE inhibitory activity.

Table 1: Potential Side Chain Modifications of this compound for SAR Studies

| Modification Site | Type of Modification | Rationale |

|---|---|---|

| Alkyl Side Chain | Introduction of hydroxyl groups | Mimics naturally occurring, more potent karnamicins nih.gov. |

| Alkyl Side Chain | Variation of chain length and branching | To probe the size and shape of the hydrophobic binding pocket. |

| Carboxamide Group | Conversion to carboxylic acid | To mimic the C-terminal carboxylate of ACE substrates scholarsresearchlibrary.com. |

| Carboxamide Group | Esterification | To create prodrugs with potentially improved oral bioavailability scholarsresearchlibrary.com. |

The synthesis of these derivatives would likely involve standard organic chemistry transformations, such as oxidation, alkylation, and esterification, performed on the this compound scaffold or integrated into a total synthesis route. The resulting analogues would then be subjected to in vitro ACE inhibition assays to determine their IC50 values, allowing for a quantitative comparison of their potencies and the elucidation of a detailed structure-activity relationship.

Molecular Mechanisms of Action of Karnamicin C1

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Karnamicins

Karnamicins have been identified as a potent class of natural compounds with significant Angiotensin-Converting Enzyme (ACE) inhibitory activity. nih.govresearchgate.net ACE is a key zinc-dependent metalloprotease in the renin-angiotensin system (RAS), where it converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. dntb.gov.uascielo.br By inhibiting this enzyme, these compounds demonstrate potential for use in managing hypertension and related cardiovascular diseases. nih.govcjnmcpu.com The inhibitory action of karnamicins stems from their unique chemical structure, which features fully substituted hydroxypyridine and thiazole (B1198619) moieties. nih.govresearchgate.net

Quantitative Assessment of ACE Inhibitory Potency (e.g., IC₅₀ Values)

The potency of the ACE inhibitory activity of the karnamicin class has been quantified through in vitro assays, yielding specific half-maximal inhibitory concentration (IC₅₀) values. For the series of six karnamicins (E₁-E₆) isolated from Lechevalieria rhizosphaerae, the IC₅₀ values were found to be in the micromolar range, indicating significant inhibitory action. nih.gov Research has demonstrated that these compounds exhibit ACE inhibitory activity with IC₅₀ values ranging from 0.24 to 5.81 μM. nih.govresearchgate.net

Table 1: ACE Inhibitory Potency of Karnamicin Series

| Compound Series | Reported IC₅₀ Range (μM) | Source |

|---|

Molecular Basis of Interaction with Angiotensin-Converting Enzyme

The molecular interaction between an inhibitor and Angiotensin-Converting Enzyme (ACE) is fundamental to its function. ACE possesses two homologous catalytic domains, the N-domain and the C-domain (nACE and cACE), each containing an active site with a coordinated zinc ion (Zn²⁺) essential for catalysis. researchgate.netpulmonarychronicles.comsigmaaldrich.com Inhibitors typically interact with this active site through various non-covalent forces. The active site itself is located in a deep cleft and is further divided into subsites (S₂, S₁, S₁′, and S₂′) that accommodate the amino acid residues of peptide substrates. nih.gov The efficacy of an inhibitor is determined by how well its chemical structure complements these subsites and interacts with key residues. researchgate.net

While specific binding affinity (Kᵢ) and kinetic data for Karnamicin C1 or the related E-series are not detailed in the available literature, the low micromolar IC₅₀ values suggest a strong binding affinity to one or both of the ACE catalytic domains. nih.gov The two domains, nACE and cACE, exhibit different affinities for various substrates and inhibitors. researchgate.netpulmonarychronicles.com The development of domain-selective inhibitors is an area of significant research, as the two domains may have distinct physiological roles. ebi.ac.uk The inhibition pattern of a compound, whether competitive, non-competitive, or uncompetitive, can be determined through kinetic analyses like Lineweaver-Burk plots, which provides insight into whether the inhibitor binds to the active site or an allosteric site. scispace.com

The binding of inhibitors to the ACE active site involves interactions with specific amino acid residues. A critical interaction for many inhibitors is the chelation of the catalytic zinc ion, which is typically coordinated by three residues within the enzyme, such as His383, His387, and Glu411 in the C-domain. ezbiocloudpro.app The inhibitor effectively displaces the zinc-bound water molecule, preventing the hydrolysis of angiotensin I. Furthermore, hydrogen bonds and hydrophobic interactions with residues in the S₁, S₁′, and S₂′ subsites are crucial for the stability and specificity of the inhibitor-enzyme complex. nih.gov For example, residues such as Gln281, His353, Lys511, His513, and Tyr520 are known to form key hydrogen bonds with various inhibitors, stabilizing their position within the active site cleft. nih.gov The presence of bulky, hydrophobic amino acids like phenylalanine, tyrosine, or tryptophan at the C-terminus of peptide inhibitors often enhances binding. ezbiocloudpro.app

To elucidate the binding mode of karnamicins, molecular docking simulations have been employed. nih.gov This computational technique models the interaction between a ligand (the inhibitor) and a protein (ACE) to predict the preferred binding orientation and affinity. researchgate.netdntb.gov.ua For the karnamicin series E₁-E₆, molecular docking was used to understand how these novel compounds fit into the ACE active site and to predict the key interactions driving their inhibitory activity. nih.gov Such simulations help identify potential hydrogen bonds, hydrophobic interactions, and the coordination with the active site zinc ion. dntb.gov.uascispace.com The crystal structure of human ACE complexed with a known inhibitor, such as lisinopril (B193118) (PDB: 1O8A), is often used as the template for these docking studies. researchgate.net

As of now, no published crystallographic studies of a Karnamicin-ACE complex are available. However, X-ray crystallography has been instrumental in understanding the binding of other potent ACE inhibitors. High-resolution crystal structures of ACE in complex with inhibitors like omapatrilat (B1677282) and sampatrilat (B1681431) have provided precise, atomic-level details of their interactions. pulmonarychronicles.comageb.be These studies confirm the coordination of the inhibitor with the zinc ion and map the extensive network of hydrogen bonds and van der Waals forces with active site residues. researchgate.net For instance, the structure of sampatrilat bound to ACE revealed how specific interactions confer its selectivity for the C-domain over the N-domain. pulmonarychronicles.com Such structural insights are invaluable for the rational design and optimization of new, more potent, and selective ACE inhibitors.

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Karnamicin A1 | 44257128 |

| Karnamicin A2 | 134700021 |

| Karnamicin C4 | 14837687 |

| This compound | Not Found |

| Angiotensin I | 16212456 |

| Angiotensin II | 16212457 |

| Lisinopril | 5362119 |

| Omapatrilat | 107771 |

| Sampatrilat | 9866898 |

Comparative Analysis with Established ACE Inhibitors

This compound belongs to a class of compounds, the karnamicins, that have demonstrated significant inhibitory activity against the Angiotensin-Converting Enzyme (ACE). nih.gov ACE is a critical enzyme in the renin-angiotensin system (RAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov By inhibiting this enzyme, ACE inhibitors effectively lower blood pressure, making them a cornerstone in the treatment of hypertension and heart failure. nih.gov

The karnamicin class of compounds exhibits noteworthy potency, with IC50 values—the concentration required to inhibit 50% of the enzyme's activity—ranging from 0.24 to 5.81 μM. nih.gov While the specific IC50 value for this compound is not detailed in current literature, its inclusion in this potent class of natural compounds suggests a comparable mechanism of action to well-established synthetic ACE inhibitors such as Captopril, Enalapril, and Lisinopril. nih.gov

Table 1: Comparison of Karnamicin Class and Established ACE Inhibitors

| Feature | Karnamicin Class | Established ACE Inhibitors (e.g., Captopril, Lisinopril) |

|---|---|---|

| Source | Natural product from Lechevalieria rhizosphaerae nih.gov | Synthetic compounds nih.gov |

| Mechanism | Inhibition of Angiotensin-Converting Enzyme nih.gov | Inhibition of Angiotensin-Converting Enzyme nih.gov |

| Reported Potency (IC50) | 0.24 to 5.81 μM nih.gov | Varies by compound (e.g., Captopril ~0.023 µM) |

Unlike synthetic drugs, which are the result of targeted chemical design, this compound is a natural product, which may offer a different profile of interaction with the ACE enzyme and potentially other biological molecules.

Exploration of Other Potential Biological Targets and Mechanisms of Action for this compound

Beyond its recognized role in ACE inhibition, research into related compounds suggests other potential avenues for the biological activity of this compound. The karnamicin complex, from which C1 is derived, was initially identified due to its antifungal properties. mdpi.com

Specifically, the broader karnamicin complex, which includes fifteen identified components (A1-A3, B1-B3, C1-C5, D1-D4), displayed a wide spectrum of activity against various fungi and yeasts. mdpi.com The minimum inhibitory concentrations (MICs) for the complex ranged from 3.1 to 50 µg/ml. mdpi.com This suggests that this compound itself may possess intrinsic antifungal capabilities. The mechanism for this antifungal action in the karnamicin family is thought to involve the disruption of essential fungal cellular processes, potentially targeting the cell membrane's integrity or key enzymes necessary for fungal survival. For instance, many antifungal agents act by inhibiting ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. While direct studies on this compound's antifungal mechanism are pending, the activity of its sister compounds provides a strong rationale for such investigations.

Investigation of Downstream Cellular and Systemic Effects Resulting from this compound's Biological Activity

The primary and most direct effect of this compound's biological activity, stemming from ACE inhibition, is the reduction of angiotensin II levels. This leads to a cascade of downstream effects:

Vasodilation: Reduced angiotensin II levels lead to the relaxation of blood vessels, decreasing vascular resistance. nih.gov

Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone, a hormone that promotes sodium and water retention. Inhibition by this compound would therefore lead to decreased fluid retention and a reduction in blood volume.

Bradykinin (B550075) Accumulation: ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to increased bradykinin levels, which can further contribute to blood pressure reduction but is also associated with side effects like a dry cough in some established inhibitors. nih.gov

If the hypothesized antifungal activity is confirmed, the downstream effects would be centered on the inhibition of fungal growth and proliferation. This could manifest as the prevention of biofilm formation and the disruption of fungal colonies, effects observed with other novel antifungal agents.

Structure Activity Relationship Sar Studies of Karnamicin C1 and Its Analogues

Identification of Essential Structural Elements for Angiotensin-Converting Enzyme Inhibition

The core structure of the karnamicin family is the essential foundation for its angiotensin-converting enzyme (ACE) inhibitory activity. This unique skeleton is distinguished by a fully substituted hydroxypyridine ring linked to a thiazole (B1198619) moiety. nih.govnih.gov This hybrid structure is considered a primary determinant of the compound's ability to interact with the ACE active site. ACE is a zinc-dependent metallopeptidase, and its inhibitors typically function by interacting with the zinc ion and key amino acid residues in the enzyme's active site. nih.gov The arrangement of the pyridine (B92270) and thiazole rings in karnamicins, along with their various substituents, creates a specific three-dimensional conformation that allows for effective binding, thus inhibiting the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. nih.govnih.gov The combination of these two heterocyclic systems within a single molecule is a critical feature for its bioactivity. nih.gov

Impact of Specific Functional Group Modifications on Biological Activity

Studies on various karnamicin analogues have provided insight into how modifications of specific functional groups affect their ACE inhibitory potency. The natural diversity within the karnamicin family, as well as synthetic modifications, allows for a detailed exploration of the SAR.

Beyond the core heterocyclic systems, the peripheral side chains and the stereochemistry of the molecule are crucial for potent ACE inhibition. The karnamicin structure includes alkyl chains, and their length, branching, and stereochemical configuration affect the interaction with the enzyme. A comparison of the ACE inhibitory activity across different naturally occurring karnamicins demonstrates the importance of these features. As shown in the table below, different karnamicin analogues exhibit a wide range of IC₅₀ values, which can be attributed to variations in their side chains and substitution patterns. nih.gov For example, the IC₅₀ values for various karnamicins range from 0.24 to 5.81 μM, indicating that subtle structural changes can lead to significant differences in potency. nih.gov Stereochemistry is known to be a critical factor in the activity of many enzyme inhibitors, as the specific 3D arrangement of atoms is necessary for a precise fit into a chiral active site like that of ACE.

Table 1: ACE Inhibitory Activity of Various Karnamicins

Data sourced from a study on karnamicins as ACE inhibitors, which reported values for multiple analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For ACE inhibitors, QSAR models can be powerful tools for predicting the inhibitory potency of novel, unsynthesized compounds, thereby guiding the design of more effective drugs.

Although a specific QSAR model for Karnamicin C1 has not been reported, the principles of QSAR can be readily applied. A QSAR study for karnamicin analogues would involve several steps:

Data Collection: A dataset of karnamicin analogues with their experimentally determined ACE inhibitory activities (e.g., IC₅₀ values) would be compiled. The existing data on various karnamicins provides a strong starting point. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each analogue. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), would be used to build a mathematical model that links the descriptors to the inhibitory activity.

Validation: The model's predictive power would be rigorously validated using internal (e.g., cross-validation) and external test sets of compounds.

A well-validated QSAR model would allow for the virtual screening of a large library of potential karnamicin analogues, prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the drug discovery process.

Rational Design and Synthesis of Novel this compound Analogues with Enhanced Potency or Selectivity

The insights gained from SAR and QSAR studies provide a roadmap for the rational design and synthesis of new this compound analogues with improved properties. The goal is to create molecules that exhibit higher potency for ACE or greater selectivity for one of its two domains (the N-domain and C-domain), which could lead to improved therapeutic profiles.

Based on the available data, several strategies for the rational design of novel karnamicin analogues can be proposed:

Pyridine Ring Modification: Systematically altering the substitution pattern of the hydroxypyridine ring is a promising approach. This could involve synthesizing analogues with different numbers and positions of hydroxyl and methoxy (B1213986) groups to optimize hydrogen bonding interactions within the ACE active site. nih.gov

Thiazole Moiety Diversification: Introducing a variety of substituents at different positions on the thiazole ring could enhance binding affinity. This could be achieved through synthetic chemistry or by exploring biosynthetic engineering of the NRPS enzymes involved in its formation.

Peripheral Chain Optimization: Modifying the length, branching, and stereochemistry of the peripheral alkyl chains could improve hydrophobic interactions with the enzyme.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres—substituents that retain the essential biological activity—could fine-tune the molecule's properties. For example, the thiazole ring itself could potentially be replaced by another five-membered heterocycle to probe the importance of the sulfur and nitrogen atoms.

By combining these rational design strategies with efficient synthetic routes, it is possible to generate novel karnamicin analogues that build upon the promising ACE inhibitory activity of the natural product scaffold.

Advanced Research Methodologies and Techniques in Karnamicin C1 Studies

High-Resolution Spectroscopic Techniques for Structural Characterization (e.g., NMR, Mass Spectrometry, Isotopic Labeling)

The definitive structural elucidation of the karnamicins, a family of compounds featuring a unique and complex skeleton composed of a fully substituted hydroxypyridine and a thiazole (B1198619) moiety, necessitates the use of high-resolution spectroscopic methods. nih.gov While specific data for Karnamicin C1 is part of the broader family characterization, the analysis of its close analogue, Karnamicin E1, provides a clear example of the techniques involved.

The molecular formula of Karnamicin E1, C18H25N3O4S, was precisely determined using high-resolution electrospray ionization mass spectrometry (HRESIMS). nih.gov This technique provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for mapping the compound's carbon-hydrogen framework. A suite of NMR experiments is typically employed:

¹H NMR: Identifies the number and types of protons in the molecule.

¹³C NMR: Determines the number and types of carbon atoms. For Karnamicin E1, these were classified into aromatic quaternary carbons, a carbonyl carbon, sp³ methylene (B1212753) and methine carbons, and methyl and methoxy (B1213986) carbons. nih.gov

2D NMR (e.g., HSQC, HMBC): These experiments reveal connectivity between atoms. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon and hydrogen atoms, while Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range connections (2-3 bonds), which is crucial for assembling the molecular fragments. nih.gov However, structural assignment can be challenging due to the high number of quaternary carbons and heteroatoms which can lead to a lack of clear HMBC correlations. nih.gov

To overcome such challenges and to probe biosynthetic origins, isotopic labeling is a powerful tool. In studies of the karnamicin producer, Lechevalieria rhizosphaerae, feeding the organism with sodium [1-¹³C] and [2-¹³C] acetate (B1210297) allowed researchers to trace the incorporation of these labeled precursors into the final molecule. nih.gov Subsequent ¹³C NMR analysis of the produced karnamicins revealed the specific carbon atoms enriched by the labeled acetate, providing direct evidence for the polyketide origin of parts of the molecule. nih.gov

| Spectroscopic Technique | Application in Karnamicin Studies | Example Finding (from Karnamicin E1) |

|---|---|---|

| High-Resolution Mass Spectrometry (HRESIMS) | Determination of exact molecular weight and elemental formula. | Established the molecular formula as C18H25N3O4S. nih.gov |

| ¹H and ¹³C NMR | Identification and classification of all hydrogen and carbon atoms in the structure. | Revealed 18 distinct carbon signals, including 8 aromatic quaternary carbons. nih.gov |

| 2D NMR (HSQC, HMBC) | Mapping the connectivity between atoms to assemble the final molecular structure. | Used to determine the overall structure, though complicated by numerous quaternary carbons. nih.gov |

| Isotopic Labeling (¹³C) | Elucidation of the biosynthetic pathway by tracing precursor incorporation. | Confirmed the incorporation of acetate units into the pyridine (B92270) ring and alkyl side chain. nih.gov |

Advanced Chromatographic Methods for Purification and Analysis (e.g., HPLC, LC-MS)

Chromatography is the cornerstone technique for both the initial isolation of this compound from the fermentation broth of its producing organism and for its subsequent analysis. nih.govmicrobiologyresearch.org Given that natural product discovery often deals with complex mixtures, a multi-step chromatographic approach is essential to achieve the high level of purity required for structural elucidation and biological testing.

The purification process for karnamicins typically begins with solvent extraction from the fermentation culture (both supernatant and mycelia). nih.gov This crude extract is then subjected to a series of chromatographic separations. Initial purification often involves silica gel column chromatography and thin-layer chromatography (TLC) to fractionate the mixture based on polarity. nih.gov

For final purification and for analytical purposes, High-Performance Liquid Chromatography (HPLC) , particularly in a reversed-phase (RP-HPLC) configuration, is the method of choice. nih.gov Semipreparative RP-HPLC is used to isolate individual karnamicin compounds, such as C1, from the enriched fractions. nih.gov Analytical HPLC is used to assess the purity of the isolated compounds and to monitor the production of karnamicins in different bacterial cultures, for instance, when comparing wild-type and mutant strains. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS ) is a powerful analytical tool that provides both separation and detection with high sensitivity and specificity. nih.govnih.gov This hyphenated technique is invaluable for rapidly analyzing the metabolic profile of bacterial extracts to identify known karnamicins and screen for new, related compounds. nih.gov

Computational Chemistry Approaches for Mechanistic and Design Studies

Computational chemistry provides insights into molecular behavior that are often inaccessible through experimental methods alone. These approaches are applied to understand how this compound interacts with its biological targets and to probe its intrinsic chemical properties.

To understand the mechanism of action for karnamicins as Angiotensin-Converting Enzyme (ACE) inhibitors, molecular modeling techniques are employed. nih.govnih.govMolecular docking is a computational method used to predict the preferred orientation of a ligand (like this compound) when bound to a protein target (ACE). nih.gov This provides a static snapshot of the interaction, highlighting key binding contacts such as hydrogen bonds and hydrophobic interactions.

Building upon this, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govresearchgate.net By simulating the motions of every atom in the system, MD can assess the stability of the docked pose and reveal how the protein and ligand adapt to each other. nih.govdsmz.de In the study of karnamicins, protein structure predictions (using tools like AlphaFold) combined with molecular docking were used to investigate how these inhibitors fit into the active site of ACE, providing a structural basis for their observed biological activity. nih.govnih.gov

Quantum chemical calculations, often using Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. nih.govnih.gov For a molecule like this compound, which contains heterocyclic rings (pyridine and thiazole), these calculations can predict key properties. researchgate.netmdpi.com

Researchers can use DFT to:

Determine the most stable three-dimensional conformation of the molecule.

Calculate the distribution of electron density (electrostatic potential maps), which reveals the most electron-rich and electron-poor regions. mdpi.com This is critical for understanding where the molecule is likely to interact with other molecules or a protein's active site.

Analyze the energies of frontier molecular orbitals (HOMO and LUMO), which provides information about the molecule's chemical reactivity and stability. nih.gov

While specific quantum chemical studies on this compound are not yet published, this methodology is standard for analyzing the reactivity and properties of novel thiazole-pyridine compounds. nih.govmdpi.com

Enzymatic Assays and High-Throughput Screening for Biological Activity Profiling

Identifying the biological activity of a new natural product is a key goal of the research process. For this compound, its potential as a therapeutic agent was uncovered through targeted enzymatic assays.

An enzymatic assay is a laboratory procedure that measures the activity of an enzyme. google.com Since karnamicins were investigated as potential treatments for hypertension, their effect on Angiotensin-Converting Enzyme (ACE) was a primary focus. nih.gov In a typical ACE inhibition assay, the enzyme is incubated with its substrate and the compound being tested (the potential inhibitor). nih.gov The rate of product formation is measured, often using HPLC or spectrophotometry, and compared to a control reaction without the inhibitor. geomar.de The results are used to calculate the IC₅₀ value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The karnamicins were found to be significant ACE inhibitors, with IC₅₀ values in the micromolar range. nih.gov

High-Throughput Screening (HTS) is a process that uses automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. scispace.comacs.org HTS is a foundational tool in drug discovery and can be used to screen large libraries of natural product extracts against a panel of biological targets, such as various enzymes or cellular pathways. nih.govscispace.com This approach allows for the efficient profiling of a compound's biological activities and the identification of "hits" that can be further investigated as potential drug leads. dsmz.de

Genetic and Molecular Biology Techniques for Biosynthetic Pathway Investigation

Understanding how Lechevalieria rhizosphaerae produces the karnamicins is crucial for efforts to increase production yield or to engineer the pathway to create novel analogues. microbiologyresearch.orgnih.govresearchgate.net This is achieved through a combination of genetic and molecular biology techniques.

The investigation begins with genome mining . The entire genome of the producing organism is sequenced, and researchers search for a biosynthetic gene cluster (BGC)—a group of physically linked genes responsible for producing a specific natural product. nih.gov For karnamicins, this led to the identification of the knm gene cluster. nih.gov Bioinformatic analysis of the genes within the knm cluster provided initial hypotheses about their functions, as they showed similarity to known enzymes involved in polyketide and non-ribosomal peptide synthesis.

To confirm the function of these genes, gene knockout studies are performed. nih.gov Specific genes within the knm cluster are deleted or inactivated, creating mutant strains of the bacteria. These mutants are then grown, and their metabolic products are analyzed by HPLC. If a mutant fails to produce karnamicins or accumulates an intermediate compound, it provides strong evidence for the function of the deleted gene. nih.gov For example, knockout of the knmB1 and knmB2 genes helped to identify their roles as hydroxylases that modify the pyridine ring during biosynthesis. nih.gov

Finally, enzymatic characterization involves expressing individual genes from the BGC in a host organism like E. coli, purifying the resulting enzyme, and testing its activity in vitro with putative substrates. This, combined with the isotopic labeling studies mentioned earlier, allows for the step-by-step reconstruction of the entire biosynthetic pathway. nih.gov

| Genetic/Molecular Technique | Purpose in Karnamicin Research |

|---|---|

| Genome Mining & Bioinformatics | To identify the biosynthetic gene cluster (BGC) responsible for karnamicin production (knm cluster). nih.gov |

| Gene Knockout/Mutant Analysis | To determine the function of individual genes within the knm cluster by observing changes in metabolite production. nih.gov |

| Heterologous Expression | To produce and purify individual enzymes from the pathway for in vitro functional studies. |

| Isotopic Feeding Studies | To trace the metabolic building blocks of the karnamicin molecule. nih.gov |

Gene Cloning, Sequencing, and Bioinformatics Analysis

The foundation for understanding this compound biosynthesis was laid through the identification and analysis of its biosynthetic gene cluster (BGC). nih.gov By employing techniques like genome mining, researchers successfully located the specific set of genes, named the knm cluster, responsible for producing karnamicins in the rare actinobacterium Lechevalieria rhizosphaerae NEAU-A2. nih.govresearchgate.net

This process involves:

Genome Sequencing: The entire genome of the producing organism is sequenced to create a complete genetic map.

Bioinformatics Analysis: Specialized software is used to scan the genome for sequences that resemble known biosynthetic genes. In the case of karnamicins, the analysis identified a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system, which is common for the assembly of such complex molecules. nih.govresearchgate.net

Bioinformatic analysis of the knm BGC revealed several open reading frames (ORFs) whose deduced protein products showed significant similarity to enzymes involved in the formation of thiazole and pyridine rings. researchgate.net For instance, proteins KnmA1, KnmA2, KnmA3, KnmA4, and KnmD were identified as key players in generating the core moieties of the karnamicin structure. researchgate.net Further analysis of the proteins KnmB1 and KnmB2 identified them as belonging to the group A flavoprotein monooxygenases (FPMOs), suggesting their role in the hydroxylation of the pyridine core. researchgate.net This hypothesis was supported by the presence of characteristic motifs such as the Rossmann fold domain for FAD binding and a DG fingerprint for FAD-NAD(P)H binding. researchgate.net The identity of the cloned gene cluster was confirmed through heterologous expression and gene knockout studies. researchgate.net

| Gene/Protein | Predicted Function/Homology | Role in Karnamicin Biosynthesis |

| knm cluster | Biosynthetic Gene Cluster | Encodes the entire pathway for karnamicin production. researchgate.net |

| KnmA1-A4, KnmD | Thiazole/Pyridine Ring Formation Enzymes | Generation of the core thiazole and pyridine structures. researchgate.net |

| KnmB1, KnmB2 | Group A Flavin-dependent Monooxygenases (FPMOs) | Regioselective hydroxylation of the pyridine ring. nih.govresearchgate.net |

| Hybrid PKS-NRPS | Polyketide Synthase-Nonribosomal Peptide Synthetase | Assembly of the molecule's backbone from simple precursors. nih.gov |

Site-Directed Mutagenesis of Biosynthetic and Target Enzymes

Site-directed mutagenesis is a powerful technique used to create specific, targeted changes in a DNA sequence, resulting in a modified protein. neb.com This method is invaluable for probing the function of individual amino acids within an enzyme's active site. neb.com In the study of this compound biosynthesis, this technique was crucial for investigating the function of the two pyridine hydroxylases, KnmB1 and KnmB2. nih.gov

Researchers used molecular docking simulations based on AlphaFold-predicted protein structures to identify key amino acid residues within the active sites of KnmB1 and KnmB2 that were likely responsible for their specific hydroxylation patterns. nih.govresearchgate.net To verify these computational predictions, site-directed mutagenesis was performed to substitute these critical residues. The resulting mutant enzymes were then tested for their catalytic activity. This approach confirmed that KnmB1 and KnmB2 utilize distinct active site architectures compared to other known flavoprotein monooxygenases to achieve the chemo- and regioselective hydroxylation of the pyridine nucleus in the karnamicin scaffold. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Protein Structure Determination

Determining the high-resolution, three-dimensional structure of proteins is essential for understanding their function at a molecular level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the principal techniques for this purpose. tesisenred.netformulationbio.com

X-ray Crystallography involves crystallizing a purified protein and then bombarding the crystal with X-rays. glycoforum.gr.jp The way the X-rays are diffracted by the atoms in the crystal allows for the calculation of the electron density and, subsequently, the precise arrangement of atoms in the protein. researchgate.net In the research on karnamicins, numerous attempts were made to crystallize the biosynthetic enzymes KnmB1 and KnmB2 to solve their structures using X-ray crystallography. nih.gov However, these attempts did not yield crystals of suitable quality for diffraction analysis. nih.gov

Fortunately, researchers were able to obtain a crystal structure of a related biosynthetic intermediate, compound 7. nih.gov The successful X-ray crystallographic analysis of this compound provided an unambiguous structural confirmation, which, by analogy, helped to definitively elucidate the structures of this compound and other related compounds in the family. nih.gov While direct structural data for the biosynthetic enzymes from X-ray crystallography was not achieved, the structure of this related small molecule was pivotal. In place of experimental structures for KnmB1 and KnmB2, researchers turned to highly accurate computational modeling. nih.gov The use of AlphaFold, an artificial intelligence program for protein structure prediction, provided reliable models of KnmB1 and KnmB2, which were then used for molecular docking and to guide the site-directed mutagenesis experiments. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM) is a technique where purified protein samples are flash-frozen in a thin layer of non-crystalline ice and then imaged with an electron microscope. formulationbio.comuchicago.edu This method is particularly advantageous for large protein complexes or for proteins that are difficult to crystallize. uchicago.edu While cryo-EM has become a revolutionary tool in structural biology, there are currently no published studies detailing its specific application to determine the structures of enzymes involved in the biosynthesis of this compound.

| Compound/Protein | Technique Applied | Outcome |

| KnmB1 / KnmB2 | X-ray Crystallography | Attempts to obtain suitable crystals for analysis were unsuccessful. nih.gov |

| KnmB1 / KnmB2 | AlphaFold Prediction | High-quality 3D structural models were generated and used for functional studies. nih.govnih.gov |

| Karnamicin 7 | X-ray Crystallography | Successful determination of the crystal structure, confirming the scaffold of the karnamicin family. nih.gov |

Future Directions and Emerging Research Avenues for Karnamicin C1

Discovery of Novel Karnamicin Congeners and Their Bioactivities

The initial discovery of the karnamicin complex from the soil actinomycete Saccharothrix aerocolonigenes unveiled a family of fifteen related compounds, including Karnamicin C1. vulcanchem.com More recently, a new series of six karnamicins, designated E1 through E6, were characterized from the rare actinobacterium Lechevalieria rhizosphaerae NEAU-A2. nih.gov This discovery highlights that different microbial strains can produce a diverse array of karnamicin analogs, suggesting that further exploration of other producing organisms could lead to the identification of yet more novel congeners with potentially enhanced or different bioactivities.

A significant finding associated with these newer karnamicins is their potent angiotensin-converting enzyme (ACE) inhibitory activity. The IC50 values for this activity were found to range from 0.24 to 5.81 μM, indicating their potential for the development of treatments for hypertension and related cardiovascular diseases. nih.gov Structure-activity relationship (SAR) studies have begun to shed light on the chemical features crucial for this activity. For instance, it has been observed that derivatives with a free hydroxyl group at the C3 position exhibit enhanced ACE inhibition compared to those with a leucine (B10760876) moiety at the same position. vulcanchem.com Future research will likely focus on a comprehensive bioactivity screening of all newly discovered karnamicins against a wide range of biological targets to uncover their full therapeutic potential beyond ACE inhibition.

Development of More Efficient and Sustainable Synthetic Routes

Despite their promising biological activities, the chemical synthesis of karnamicins presents considerable challenges due to their complex structure, which includes multiple stereocenters and a highly functionalized hydroxypyridine-thiazole core. vulcanchem.com While the total synthesis of karnamicin B1 was reported in 1997, a general and efficient synthetic route for other members of the family, including this compound, remains to be developed. nih.gov

The development of more efficient and sustainable synthetic methodologies is a critical area of future research. Such routes would not only provide access to larger quantities of these natural products for extensive biological evaluation but also enable the synthesis of designed analogs for SAR studies. Modern synthetic strategies that could be explored include the use of novel catalytic methods for the construction of the pyridine (B92270) and thiazole (B1198619) ring systems and stereoselective reactions to control the stereochemistry of the side chain. Overcoming the challenges in the chemical synthesis of monolignols, which also possess complex aromatic structures, could provide insights for developing greener synthetic protocols for karnamicins, potentially utilizing microwave-assisted or light-induced reactions and renewable starting materials. mdpi.com

Further Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

Significant progress has been made in understanding the biosynthesis of karnamicins. The biosynthetic gene cluster (BGC) responsible for their production, designated as knm, has been identified in Lechevalieria rhizosphaerae NEAU-A2. frontiersin.org This cluster encodes for a variety of enzymes, including a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system (KnmA2), which is responsible for assembling the core scaffold. sciencescholar.us Additionally, several key tailoring enzymes have been identified, such as two flavoprotein monooxygenases (KnmB1 and KnmB2) that carry out regioselective hydroxylation of the pyridine ring, a methyltransferase (KnmF), and a metal-dependent amidohydrolase (KnmE). nih.govsciencescholar.us

However, there are still aspects of the biosynthetic pathway that remain to be discovered. For example, the precise mechanisms and the full complement of enzymes involved in the intricate tailoring steps are not yet fully understood. Gene deletion experiments have shown that inactivating knmA2 abolishes the production of all karnamicins, confirming its central role. vulcanchem.com In contrast, deletion of knmE resulted in the accumulation of intermediates with a leucine residue, suggesting that other amidohydrolases might be able to perform this catalytic step, albeit less efficiently. frontiersin.org The catalytic mechanisms of the unique pyridine hydroxylases KnmB1 and KnmB2 also warrant further investigation, as their active site residues differ from those of other known flavoprotein monooxygenases. nih.gov Future research will likely employ a combination of genetic, biochemical, and structural biology techniques to identify and characterize these undiscovered enzymes and regulatory elements within the knm BGC, providing a more complete picture of karnamicin biosynthesis.

Bioengineering of Microbial Hosts for Optimized this compound Production and Divergent Analog Synthesis

The natural production of this compound and its congeners through fermentation of the native producing strains, such as Saccharothrix aerocolonigenes and Lechevalieria rhizosphaerae, often results in low yields. vulcanchem.com Therefore, the development of strategies to enhance the production of these compounds is a key area of future research. Bioengineering of the microbial hosts offers a promising approach to achieve this goal.

One strategy involves the optimization of fermentation conditions, including media composition and physical parameters, to create an environment that favors the production of the desired compounds. researchgate.net Furthermore, genetic engineering of the producing strains can be employed to increase the expression of the knm biosynthetic gene cluster. This can be achieved by introducing strong promoters, deleting competing metabolic pathways, or overexpressing positive regulatory elements. The "One Strain Many Compounds" (OSMAC) approach, which involves altering culture conditions to induce the production of different secondary metabolites, could also be used to discover new karnamicin analogs. researchgate.net Moreover, the heterologous expression of the knm BGC in a more genetically tractable and high-producing host, such as certain Streptomyces species, could lead to significantly improved titers. nih.gov These bioengineering strategies will be crucial for the sustainable and cost-effective production of karnamicins for further research and potential commercialization.

Application of Artificial Intelligence and Machine Learning in De Novo Design of this compound Derivatives with Tailored Properties

The convergence of artificial intelligence (AI) and synthetic biology is revolutionizing the field of natural product discovery and development. nih.gov AI and machine learning (ML) algorithms can be powerful tools for the de novo design of novel this compound derivatives with tailored properties, such as enhanced bioactivity, improved pharmacokinetic profiles, or reduced toxicity.

Exploration of Additional Therapeutic or Biotechnological Applications beyond ACE Inhibition

While the ACE inhibitory activity of karnamicins is a major focus of current research, their structural similarity to other bioactive natural products suggests that they may possess a broader range of therapeutic and biotechnological applications. The thiazole ring, a key component of the karnamicin structure, is a common motif in many biologically active compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. sciencescholar.usresearchgate.netkuey.netmdpi.comfrontiersin.org

Future research should, therefore, involve screening this compound and its analogs against a wide array of biological targets to identify new therapeutic leads. For example, their potential as anticancer agents could be investigated, given that many thiazole-containing compounds have shown promise in this area. mdpi.comfrontiersin.org Additionally, the ACE inhibitory properties of karnamicins could be explored for biotechnological applications, such as their use as functional food ingredients or nutraceuticals for the management of hypertension. nih.gov Natural ACE inhibitory peptides from sources like milk and rice have been shown to have fewer side effects than synthetic drugs, suggesting a potential market for natural alternatives. isaaa.org A comprehensive evaluation of the biological activities of the karnamicin family will be essential to fully exploit their therapeutic and biotechnological potential.

Q & A

Q. How can researchers systematically explore this compound's unexplored bioactivities beyond ACE inhibition?

- Methodology : Implement high-throughput screening against diverse targets (e.g., kinases, GPCRs) and use transcriptomic profiling (RNA-seq) to identify downstream signaling pathways. Collaborate with clinical researchers to validate findings in disease-relevant models (e.g., hypertensive rats) .

Guidance for Data Contradiction Analysis

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results. For example, discrepancies in IC50 values may arise from assay variability (e.g., substrate concentration, enzyme source). Use meta-analysis tools to aggregate data and identify outliers .

- Case Study : If this compound shows weak antimicrobial activity in one study but none in another, compare strain-specific resistance mechanisms (e.g., efflux pumps) or growth conditions (e.g., iron limitation) that may modulate bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.